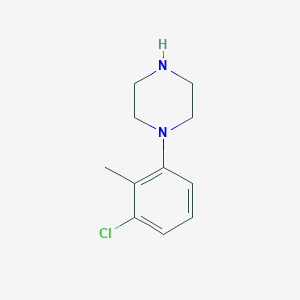

1-(3-Chloro-2-methylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWFFTOMNHATMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Substituted Arylpiperazines

The preparation of N-arylpiperazines, including 1-(3-Chloro-2-methylphenyl)piperazine, relies on several foundational synthetic strategies. These methods range from classical nucleophilic substitution to modern palladium-catalyzed coupling reactions. An alternative approach involves constructing the piperazine (B1678402) ring from an appropriate aniline (B41778) precursor, such as 3-chloro-2-methylaniline (B42847), by reacting it with reagents like bis-(2-haloethyl)amine or diethanolamine. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl-nitrogen bond in N-arylpiperazines. mdpi.com This reaction involves the attack of a nucleophile, such as piperazine, on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. For a substrate like 1,3-dichloro-2-methylbenzene, direct substitution with piperazine could theoretically yield this compound, although the reaction conditions would need to overcome the lower reactivity of aryl chlorides compared to fluorides and the potential for multiple substitutions. The reactivity in SNAr reactions is significantly enhanced in heteroaromatic systems, such as pyridines, where the ring nitrogen helps to stabilize the negative charge of the intermediate. wikipedia.orgresearchgate.net

Table 1: Key Features of Nucleophilic Aromatic Substitution for Arylpiperazine Synthesis

| Feature | Description |

| Mechanism | Addition-Elimination via Meisenheimer complex. |

| Substrate Requirement | Aromatic ring with a good leaving group (F, Cl, Br, I, NO2). |

| Activation | Requires strong electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) ortho/para to the leaving group. |

| Nucleophile | Piperazine or a mono-protected piperazine. |

| Common Solvents | Polar aprotic solvents like DMSO, DMF, or NMP. |

| Typical Conditions | Often requires elevated temperatures. |

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, particularly for the N-alkylation of amines. wikipedia.org In the context of arylpiperazine synthesis, it is typically employed to add substituents to the second nitrogen of the piperazine ring after the aryl group has been installed. mdpi.com However, it can also be a key step in building the piperazine ring itself. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are effective under weakly acidic conditions that favor iminium ion formation. mdpi.comwikipedia.orgmasterorganicchemistry.com For instance, a precursor diamine could be reacted with a diketone or dialdehyde, followed by reduction, to form the piperazine ring.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective; does not readily reduce aldehydes and ketones; widely used. mdpi.com |

| Sodium Cyanoborohydride (NaBH3CN) | Effective and selective for imines over carbonyls; toxicity of cyanide is a concern. wikipedia.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Less selective; can reduce the starting aldehyde or ketone, especially at neutral or acidic pH. masterorganicchemistry.com |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Effective but can also reduce other functional groups (e.g., nitro groups, alkenes). wikipedia.org |

The de novo synthesis of the piperazine ring is a fundamental strategy that involves the cyclization of a linear precursor. nih.govresearchgate.net A common and direct method is the reaction of an aniline with a bis-electrophile like bis(2-chloroethyl)amine (B1207034). mdpi.comresearchgate.net For synthesizing this compound, this would involve reacting 3-chloro-2-methylaniline with bis(2-chloroethyl)amine, typically at high temperatures. google.com An alternative precursor is diethanolamine, which can be cyclized with an aniline under acidic conditions. mdpi.com

More sophisticated cyclization strategies have also been developed. These include the palladium-catalyzed cyclization of propargyl units with diamines organic-chemistry.org, intramolecular hydroamination of alkene- or alkyne-containing amines organic-chemistry.org, and the reductive cyclization of dioximes formed from the double Michael addition of nitrosoalkenes to a primary amine nih.gov. Dieckmann-type cyclizations have also been employed to create piperazine-2,5-diones, which can be subsequently reduced to the corresponding piperazine. thieme-connect.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures. masterorganicchemistry.com Aryl diazonium salts are highly versatile intermediates in organic synthesis.

While the most common application of diazonium salts is in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes slideshare.netlibretexts.org, they can also be used in reactions where the diazonio group is replaced. In Sandmeyer reactions, the diazonium group can be substituted with halides (-Cl, -Br) or a cyano group (-CN) using copper(I) salts. masterorganicchemistry.com This could be a step in the synthesis of a precursor to this compound. For example, a different aminotoluene derivative could be diazotized and converted to a chloro- or methyl-substituted benzene (B151609), which is then further functionalized. Azo coupling itself is primarily used to form -N=N- linkages and is not a direct route to arylpiperazines. globalresearchonline.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, is a prominent method for creating biaryl structures. nih.govbeilstein-journals.org This reaction can be adapted for the synthesis of N-arylpiperazines. One approach involves coupling an arylboronic acid, such as (3-chloro-2-methylphenyl)boronic acid, with a piperazine derivative that has a leaving group attached to the nitrogen, although this is less common.

A more frequent strategy is to use the Suzuki coupling to construct a complex aryl group that is already attached to the piperazine ring. For instance, 1-(halophenyl)piperazine could undergo a Suzuki reaction with an appropriate boronic acid to add further substitution to the aromatic ring. researchgate.netresearchgate.net This method offers high functional group tolerance and generally proceeds under mild conditions. lookchem.com

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role / Examples |

| Aryl Halide/Triflate | Electrophilic partner (e.g., 1-bromo-3-chloro-2-methylbenzene). |

| Organoboron Reagent | Nucleophilic partner (e.g., piperazine-1-boronic acid). |

| Palladium Catalyst | Facilitates the catalytic cycle (e.g., Pd(PPh3)4, Pd(OAc)2). |

| Ligand | Stabilizes and activates the catalyst (e.g., PPh3, SPhos, XPhos). |

| Base | Activates the organoboron reagent (e.g., K2CO3, Cs2CO3, K3PO4). |

| Solvent | Dioxane, Toluene (B28343), DMF, often with water. |

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govoarjbp.com This aminoalkylation reaction is an effective way to introduce an aminomethyl group onto a substrate. oarjbp.com

Piperazine, being a secondary amine, is an excellent component for the Mannich reaction. mdpi.com This reaction can be used to attach the piperazine moiety to various scaffolds. For example, a ketone with an available α-hydrogen can react with formaldehyde (B43269) and piperazine to yield a β-aminoketone (a Mannich base) containing the piperazine unit. researchgate.net While not a primary method for forming the N-aryl bond itself, the Mannich reaction is a key strategy for incorporating the entire arylpiperazine structure into a larger molecule, often as a final step in a synthetic sequence. nih.gov

Specific Synthetic Routes Involving this compound or its Precursors/Derivatives

The synthesis of 1-arylpiperazines typically involves the formation of a carbon-nitrogen bond between the aromatic ring and the piperazine moiety. A common and effective method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve reacting an appropriately substituted aryl halide or triflate with piperazine.

For the specific synthesis of this compound, a likely precursor would be a di-halogenated toluene derivative. A potential synthetic pathway is outlined below:

Route 1: Buchwald-Hartwig Amination A probable synthetic approach involves the reaction of 2-bromo-6-chlorotoluene (B1265782) or 2-iodo-6-chlorotoluene with an excess of piperazine. The reaction is catalyzed by a palladium complex (e.g., Pd₂(dba)₃) in the presence of a phosphine (B1218219) ligand (e.g., BINAP or Xantphos) and a base (e.g., sodium tert-butoxide). The use of excess piperazine helps to minimize the formation of the disubstituted byproduct.

Another established method involves the reaction of a substituted aniline with bis(2-chloroethyl)amine. googleapis.com This approach would start with 3-chloro-2-methylaniline, which would be reacted with bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent like n-butanol, typically in the presence of a base such as potassium carbonate to neutralize the hydrogen chloride formed during the cyclization. googleapis.com

Table 1: Plausible Synthetic Precursors for this compound

| Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|

| 3-Chloro-2-methylaniline | Bis(2-chloroethyl)amine | Nucleophilic substitution / Cyclization |

| 2-Bromo-6-chlorotoluene | Piperazine | Buchwald-Hartwig Amination |

Chemical Reactivity and Functional Group Transformations Relevant to the Compound

The chemical reactivity of this compound is dictated by its primary functional groups: the secondary amine of the piperazine ring and the chloro- and methyl-substituted phenyl group.

The secondary amine (N-H) at the 4-position of the piperazine ring is the most reactive site for functionalization. It can readily undergo a variety of chemical transformations:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. This is a common step in the synthesis of pharmaceutical ingredients, where a linker or another functional moiety is attached to the piperazine core. For example, reaction with 1-bromo-3-chloropropane (B140262) would yield the N-(3-chloropropyl) derivative, a common intermediate. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.

N-Arylation: The piperazine nitrogen can undergo another Buchwald-Hartwig coupling with a different aryl halide, leading to a 1,4-diarylpiperazine derivative.

Michael Addition: As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The aromatic ring is generally less reactive due to the presence of the deactivating chloro group. However, the chlorine atom could potentially be displaced via nucleophilic aromatic substitution under harsh conditions or be involved in further metal-catalyzed cross-coupling reactions.

Table 2: Common Reactions at the Piperazine N-H Position

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | 1-(3-Chloro-2-methylphenyl)-4-alkylpiperazine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | 1-Acyl-4-(3-chloro-2-methylphenyl)piperazine |

| N-Arylation | Aryl Halide (e.g., Ar-Br) | 1-Aryl-4-(3-chloro-2-methylphenyl)piperazine |

| Sulfonylation | Sulfonyl Chloride (e.g., R-SO₂Cl) | 1-(3-Chloro-2-methylphenyl)-4-(alkylsulfonyl)piperazine |

Considerations for Efficient and Scalable Synthesis in Research

For the synthesis of arylpiperazines to be efficient and scalable, particularly for research and potential commercial applications, several factors must be considered.

Reaction Conditions: Ideal conditions for a scalable process involve mild temperatures and pressures, short reaction times, and the use of non-hazardous and environmentally friendly solvents. One-pot procedures, which minimize workup and purification steps between transformations, are highly desirable for improving efficiency. nih.gov

Catalyst Loading and Cost: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, minimizing the amount of the expensive palladium catalyst is a key consideration for large-scale synthesis. Research into highly active catalysts that are effective at low loadings is an important area for process optimization.

Purification: The purification of the final product must be straightforward. Crystallization is often preferred over chromatographic methods for large-scale production due to lower cost and solvent consumption. The formation of hydrochloride or other salts can be an effective method for purification and improving the handling of the final compound. googleapis.com

Developing a robust and scalable synthesis would require careful optimization of reaction parameters such as solvent, base, catalyst/ligand system, and temperature to maximize yield and purity while minimizing costs and environmental impact.

Structural Analysis and Structure Activity Relationship Sar Studies

Influence of Aromatic Substitutions on Biological Activity

The biological activity of arylpiperazines is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of 1-(3-chloro-2-methylphenyl)piperazine, the chloro and methyl groups play a crucial role in defining its pharmacological profile.

Positional Isomerism and its Impact on Activity

The relative positions of the chloro and methyl groups on the phenyl ring are critical determinants of the molecule's interaction with biological targets. While specific comparative studies on all positional isomers of this compound are not extensively documented in publicly available literature, the principles of positional isomerism in substituted phenylpiperazines allow for well-grounded inferences.

| Compound Name | CAS Number | Molecular Formula | Positional Isomerism |

| This compound | Not Available | C11H15ClN2 | Chloro at C3, Methyl at C2 |

| 1-(3-Chloro-4-methylphenyl)piperazine | 133036-70-9 | C11H15ClN2 | Chloro at C3, Methyl at C4 |

| 1-(5-Chloro-2-methylphenyl)piperazine | 76835-20-6 | C11H15ClN2 | Chloro at C5, Methyl at C2 |

Role of Halogenation (Chlorine) in Modulating Receptor Binding and Lipophilicity

The presence of a chlorine atom on the phenyl ring of this compound has a multifaceted impact on its properties. Halogenation, particularly with chlorine, is a common strategy in drug design to enhance biological activity and modulate pharmacokinetic parameters.

The chlorine atom, being electronegative, withdraws electron density from the aromatic ring, which can influence the molecule's interaction with amino acid residues in the binding pockets of receptors. This can lead to altered binding affinities and selectivities. For example, in a series of chlorophenylpiperazine (B10847632) analogues, the introduction of chloro-substituents was found to modulate affinity for dopamine (B1211576) transporters. nih.gov

Furthermore, the addition of a chlorine atom generally increases the lipophilicity of a molecule. Increased lipophilicity can enhance the ability of a compound to cross cellular membranes, including the blood-brain barrier, which is often a desirable characteristic for centrally acting drugs. The lipophilicity of a series of 6-chloro-1,3,5-triazines was shown to be influenced by the nature of other substituents, a principle that applies to substituted phenylpiperazines as well. mdpi.com

Effects of Alkyl Substitutions (Methyl) on Pharmacological Profile

The methyl group at the ortho position to the piperazine (B1678402) linkage in this compound introduces specific steric and electronic effects. The methyl group is electron-donating, which can influence the basicity of the piperazine nitrogen atoms and potentially impact receptor interactions.

From a steric perspective, the ortho-methyl group can influence the preferred conformation of the phenyl ring relative to the piperazine ring. This conformational constraint can be advantageous for fitting into a specific receptor binding site, thereby enhancing affinity and selectivity. Studies on related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have shown that methyl substitution can be a key factor in determining antagonist properties at opioid receptors. nih.gov The presence of a methyl group can also affect the metabolic stability of the compound by blocking potential sites of oxidation.

Conformational Analysis of the Piperazine Ring System

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the chair conformation being the most energetically favorable. nih.gov Other possible conformations include the boat, twist-boat, and half-chair. nih.gov The specific conformation adopted by the piperazine ring in this compound is crucial for its biological activity as it dictates the spatial arrangement of the pharmacophoric elements.

In substituted piperazines, the chair conformation is generally preferred. nih.gov For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be favored. nih.gov The interconversion between chair and boat conformations has an energy barrier that can be influenced by the nature of the substituents on the nitrogen atoms. nih.gov For N-benzoylated piperazines, restricted rotation around the amide bond and the interconversion of piperazine chair conformations are key determinants of their conformational behavior in solution. nih.gov

| Conformation | Relative Energy | Key Features |

| Chair | Most Favorable | Staggered arrangement of all substituents, minimizing torsional strain. |

| Twist-Boat | Less Favorable | Relieves some of the steric strain of the boat conformation. |

| Boat | Unfavorable | Eclipsing interactions and flagpole steric hindrance. |

| Half-Chair | Least Favorable | High degree of torsional strain. |

Molecular Interactions and Binding Modes with Biological Targets

The pharmacological effects of this compound are mediated by its interactions with specific biological targets, such as G-protein coupled receptors (GPCRs). Understanding these interactions at a molecular level is key to elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Computational Chemistry and Molecular Docking Analysis

Computational chemistry and molecular docking are powerful tools for predicting and analyzing the binding modes of ligands like this compound with their target receptors. These methods can provide insights into the specific amino acid residues involved in the interaction and the types of forces that stabilize the ligand-receptor complex.

Molecular docking studies on various arylpiperazine derivatives have revealed common interaction patterns. These often involve hydrogen bonding between the protonated piperazine nitrogen and a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. Hydrophobic interactions between the substituted phenyl ring and aromatic or aliphatic residues in the binding pocket are also crucial for affinity.

Hydrogen Bonding Interactions and their Contribution to Binding

Hydrogen bonds are highly specific, directional, non-covalent interactions that are crucial for the specificity of molecular recognition and contribute significantly to the binding affinity of a ligand to its receptor. unina.itiaea.org For arylpiperazine derivatives, including this compound, the piperazine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the protonated nitrogen in the physiological environment can act as a hydrogen bond donor. These interactions are fundamental to the compound's binding at various receptors, particularly serotonin (B10506) receptors.

Research into arylpiperazine ligands demonstrates that after an initial salt bridge formation, the molecule can engage in hydrogen bonding within the hydrophobic pocket of the binding site. bg.ac.rs Studies on the 5-HT1A receptor have identified specific amino acid residues that are critical for these interactions. For instance, the highly conserved Threonine 188 (Thr 188) residue is positioned to form hydrogen bonds with arylpiperazine ligands. bg.ac.rs The ability of a ligand to form a hydrogen bond with this residue can significantly influence its binding affinity. bg.ac.rs

In more complex phenylpiperazine derivatives, the introduction of a hydroxyl group into the linker region, while creating a strong hydrogen bond donor, does not consistently improve binding affinity and can sometimes decrease it. nih.gov This highlights the precise geometric requirements for optimal interactions. Docking studies of such derivatives at the 5-HT1A receptor have shown that the hydroxyl group can form hydrogen bonds with various residues, including Aspartate D3x32, Tyrosine Y7x42, and Asparagine N7x38, depending on the specific conformation of the ligand. nih.gov The protonated nitrogen of the piperazine moiety is a key player in forming a crucial salt bridge with an Aspartate residue (Asp 3.32) in many aminergic G-protein coupled receptors (GPCRs), which anchors the ligand in the binding pocket.

The contribution of these hydrogen bonds to binding affinity is significant, with each bond estimated to increase affinity by approximately one order of magnitude. unina.it The precise positioning of hydrogen bond donors and acceptors on both the ligand and the receptor determines the strength and specificity of the interaction.

| Interacting Residue (Receptor) | Ligand Group Involved | Type of Interaction | Reference |

|---|---|---|---|

| Threonine 188 (5-HT1A) | Arylpiperazine Moiety | Hydrogen Bond | bg.ac.rs |

| Aspartate (D3x32) (5-HT1A) | Hydroxyl Group on Linker | Hydrogen Bond | nih.gov |

| Tyrosine (Y7x42) (5-HT1A) | Hydroxyl Group on Linker | Hydrogen Bond | nih.gov |

| Asparagine (N7x38) (5-HT1A) | Hydroxyl Group on Linker / Hydantoin Moiety | Hydrogen Bond | nih.gov |

| Aspartate (General GPCR) | Protonated Piperazine Nitrogen | Salt Bridge / Ionic Bond | bg.ac.rs |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Arylpiperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the structural or physicochemical properties of compounds with their biological activities. ijpsr.commdpi.com This approach is widely used in drug design to predict the activity of new molecules and to understand the molecular features essential for their biological effects. nih.govnih.gov For arylpiperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their interaction with targets like serotonin and noradrenaline reuptake transporters. nih.gov

Both 2D-QSAR and 3D-QSAR models have been successfully applied to arylpiperazines. nih.gov In a notable study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed using a genetic function approximation (GFA). nih.gov These models identified specific descriptors that influence the inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake.

For 5-HT reuptake inhibition, the key descriptors were found to be:

Atype_C_6: An electrotopological state atom type descriptor.

Dipole-mag: The magnitude of the dipole moment.

S_sssCH: A descriptor representing the sum of E-state values for C-H single bonds.

Jurs-PNSA-3: A partial negative surface area descriptor from the Jurs charge descriptors. nih.gov

For NA reuptake inhibition, the influential descriptors were identified as:

HOMO: The energy of the Highest Occupied Molecular Orbital.

PMI-mag: The magnitude of the principal moment of inertia.

S_sssN: A descriptor for the sum of E-state values for nitrogen single bonds.

Shadow-XZ: A descriptor related to the molecular shadow area. nih.gov

These findings were further corroborated by 3D-QSAR models generated through molecular field analysis (MFA), which provide insights into the substitutional requirements for favorable drug-receptor interactions. nih.gov The results from these QSAR studies are valuable for the rational design of novel antidepressant agents, allowing for the optimization of activity prior to chemical synthesis. nih.gov

| Descriptor | Description | Associated Activity | Reference |

|---|---|---|---|

| Atype_C_6 | Atom-type electrotopological state descriptor | 5-HT Reuptake Inhibition | nih.gov |

| Dipole-mag | Magnitude of the dipole moment | 5-HT Reuptake Inhibition | nih.gov |

| S_sssCH | Sum of E-state indices for =CH- groups | 5-HT Reuptake Inhibition | nih.gov |

| Jurs-PNSA-3 | Partial negatively charged molecular surface area | 5-HT Reuptake Inhibition | nih.gov |

| HOMO | Energy of the Highest Occupied Molecular Orbital | NA Reuptake Inhibition | nih.gov |

| PMI-mag | Magnitude of the principal moment of inertia (molecular shape) | NA Reuptake Inhibition | nih.gov |

| S_sssN | Sum of E-state indices for N atoms with three single bonds | NA Reuptake Inhibition | nih.gov |

| Shadow-XZ | Molecular shadow area in the XZ plane (molecular shape) | NA Reuptake Inhibition | nih.gov |

Preclinical Pharmacological Investigations and Mechanism of Action

Molecular Target Identification and Characterization

The preclinical pharmacological profile of 1-(3-Chloro-2-methylphenyl)piperazine has been the subject of various investigations to elucidate its mechanism of action and identify its molecular targets. These studies are crucial in understanding the compound's potential therapeutic applications. The following sections detail the receptor binding profiles and interactions with other key cellular components.

Receptor Binding Profiles

The affinity of this compound for various neurotransmitter receptors has been characterized through in vitro binding assays. These studies provide insight into the compound's potential to modulate different signaling pathways within the central nervous system.

Serotonin (B10506) (5-HT) Receptors

Studies have indicated that this compound possesses a notable affinity for certain serotonin receptor subtypes. In particular, it has been shown to have a binding affinity for the 5-HT2C receptor. However, detailed quantitative binding data (such as Ki or IC50 values) for a comprehensive panel of serotonin receptors, including 5-HT1A, 5-HT1B/1D, and 5-HT3, are not extensively available in the public domain for this specific compound. The interaction with the 5-HT2C receptor suggests a potential role in modulating serotonergic neurotransmission.

Interactive Data Table: Serotonin Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | Data not available | N/A |

| 5-HT1B/1D | Data not available | N/A |

| 5-HT2C | Reported affinity | nih.gov |

| 5-HT3 | Data not available | N/A |

Note: "Data not available" indicates that specific binding affinity values for this compound were not found in the searched literature. The mention of 5-HT2C affinity is qualitative.

Dopamine (B1211576) (D2) Receptors

Interactive Data Table: Dopamine Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| D2 | Data not available | N/A |

Note: "Data not available" indicates that specific binding affinity values for this compound were not found in the searched literature.

Neurokinin (NK1) Receptors

The neurokinin-1 (NK1) receptor, the primary receptor for Substance P, is involved in pain, inflammation, and mood regulation. While some piperazine-containing compounds have been investigated as NK1 receptor antagonists, specific binding data for this compound at the NK1 receptor is not well-documented in the available scientific literature.

Interactive Data Table: Neurokinin Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| NK1 | Data not available | N/A |

Note: "Data not available" indicates that specific binding affinity values for this compound were not found in the searched literature.

Transient Receptor Potential Canonical (TRPC) Channels (e.g., TRPC3/6/7)

Recent research has explored the role of piperazine (B1678402) derivatives as modulators of Transient Receptor Potential Canonical (TRPC) channels, which are involved in calcium signaling and have implications for neuronal function. While there is emerging interest in this area, specific studies detailing the direct interaction and functional effects of this compound on TRPC3, TRPC6, or TRPC7 channels are not currently available.

Calmodulin Antagonism

Calmodulin is a key intracellular calcium sensor that modulates the activity of numerous enzymes and proteins. Some piperazine-containing compounds have been shown to exhibit calmodulin antagonism. However, there is a lack of specific research findings that characterize the direct antagonistic activity of this compound on calmodulin.

Enzyme Inhibition Studies (e.g., Calpain, Caspain, IMPDH)

The inhibitory potential of piperazine derivatives extends to several key enzyme families implicated in cellular homeostasis and disease, including caspases, calpains, and inosine monophosphate dehydrogenase (IMPDH).

Caspase Inhibition: Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The dysregulation of caspase activity is linked to numerous diseases, making them a key therapeutic target. mdpi.com Certain piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells. For instance, a novel piperazine derivative, identified as C505, potently triggers apoptosis through a mechanism dependent on caspases. nih.govresearchgate.net This suggests that compounds containing the piperazine scaffold can interact with and modulate the caspase signaling cascade, a critical pathway in cancer therapy. mdpi.com

Calpain Inhibition: Calpains are calcium-dependent, non-lysosomal cysteine proteases. The two major isoforms, calpain-1 and calpain-2, are implicated in neurodegeneration, and selective inhibition of calpain-2 is being explored as a therapeutic strategy for conditions like traumatic brain injury. nih.govnih.gov While specific studies on this compound are limited, structurally complex molecules that incorporate piperazine-like moieties have been developed as calpain-2 inhibitors. nih.gov This indicates the utility of the piperazine scaffold in designing enzyme inhibitors that target specific protease isoforms.

IMPDH Inhibition: Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. nih.gov Consequently, IMPDH is a significant target for the development of anticancer and immunosuppressive drugs. nih.gov While direct inhibition by this compound has not been extensively documented, other compounds developed as IMPDH inhibitors, such as β-Methylene-BAD, have demonstrated potency against both IMPDH type I and type II isoforms. nih.gov The pursuit of IMPDH inhibitors remains an active area of research for creating cytostatic agents against rapidly proliferating cancer cells. nih.gov

Elucidation of Mechanism of Action

The mechanism of action for this compound and its analogues involves complex interactions with multiple biological targets, including neurotransmitter systems, ion channels, and intracellular signaling pathways.

Arylpiperazine derivatives are well-established modulators of various neurotransmitter systems, particularly the serotonergic and dopaminergic systems. nih.govacs.org Compounds with a chlorophenylpiperazine (B10847632) structure often exhibit high affinity for dopamine and serotonin receptors and transporters.

Dopaminergic System: Studies on chlorophenylpiperazine analogues have revealed a high affinity for the dopamine transporter (DAT). nih.gov The discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine is a highly selective DAT ligand highlights the potential for this class of compounds to modulate dopamine neurotransmission. nih.gov

Serotonergic System: The arylpiperazine moiety is a key pharmacophore for interacting with serotonin (5-HT) receptors. acs.org The closely related compound, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a known metabolite of the antidepressant trazodone and functions as a serotonergic agonist. nih.gov Many serotonin receptor agonists are utilized as antidepressants and anxiolytics. nih.gov Furthermore, derivatives containing the 3-chloro-2-methylphenyl group have been investigated for their antagonist activity at 5-HT3 receptors, which is relevant for treating anxiety-like behaviors. nih.gov

| Compound Class | Target | Observed Effect | Therapeutic Relevance |

|---|---|---|---|

| Chlorophenylpiperazine Analogues | Dopamine Transporter (DAT) | High-affinity binding, inhibition nih.gov | Modulation of dopaminergic systems google.com |

| 1-(3-chlorophenyl)piperazine (m-CPP) | Serotonin Receptors | Serotonergic agonist nih.gov | Antidepressant, Anxiolytic nih.gov |

| N-(3-chloro-2-methylphenyl)-quinoxaline-2-carboxamide | 5-HT3 Receptor | Antagonist activity nih.gov | Anxiolytic nih.gov |

Piperazine derivatives have been identified as modulators of ion channels, particularly calcium channels, which are critical for a wide range of physiological processes including neurotransmitter release and muscle contraction. nih.gov

Research has shown that certain piperazine-based compounds can act as potent blockers of T-type calcium channels. nih.gov More specifically, a derivative closely related to the subject compound, [4-(5-chloro-2-methylphenyl)piperazin-1-yl] (3-fluorophenyl)methanone (PPZ1), has been described as an activator of the transient receptor potential cation channel, subfamily C, member 6 (TRPC6). nih.gov TRPC6 channels are store-operated calcium channels, and their activation leads to an influx of Ca2+. nih.gov The selective activation of TRPC6 is being explored as a potential therapeutic strategy for synaptic deficiencies, such as those observed in Alzheimer's disease. nih.gov

The biological effects of piperazine derivatives are often mediated through the modulation of crucial intracellular signaling pathways. A novel piperazine derivative, C505, has been shown to inhibit multiple signaling pathways that are often overactive in cancer, leading to uncontrolled cell proliferation. nih.gov

Key pathways inhibited by this piperazine derivative include:

PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. The derivative C505 was found to significantly reduce the phosphorylation of AKT, a key component of this pathway, suggesting potent inhibition. nih.gov

Src Pathway: C505 treatment also led to a significant reduction in the levels of Src, another protein involved in cell proliferation and survival signaling. nih.gov

By inhibiting these pathways, piperazine derivatives can effectively halt cancer cell proliferation and induce programmed cell death, or apoptosis. nih.gov

In Vitro Biological Activity Spectrum

Derivatives of this compound belong to the broader class of arylpiperazines, which exhibit a wide range of biological activities. researchgate.net Extensive in vitro studies have demonstrated their potential as anticancer, antimicrobial, and CNS-active agents. iiarjournals.orgnih.govresearchgate.net

The piperazine scaffold is a common feature in many compounds developed for their anticancer and antiproliferative properties. researchgate.net These compounds have shown efficacy across a diverse panel of human cancer cell lines, with notable activity against breast cancer cells.

Several studies have highlighted the potent cytotoxic effects of piperazine derivatives against various breast cancer cell lines, including luminal (MCF-7, T-47D) and triple-negative (MDA-MB-231) subtypes. nih.govmdpi.comnih.gov For example, a novel piperazine derivative, C505, exhibited a potent growth inhibition (GI) with a GI50 value (concentration for 50% growth inhibition) ranging from 0.06 to 0.16 μM across different cancer cell lines. nih.govresearchgate.net Another study on phenylsulfonylpiperazine derivatives identified a compound with an IC50 of 4.48 μM and a high selectivity index in MCF-7 luminal breast cancer cells. mdpi.com This compound was also found to possess antimigratory and antiproliferative properties, potentially by upregulating E-Cadherin expression. mdpi.com

The anticancer activity of these compounds is often linked to their ability to induce apoptosis and arrest the cell cycle. nih.govnih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Piperazine Derivative (C505) | Various Cancer Cells | GI50 | 0.06-0.16 μM | researchgate.net |

| Phenylsulfonylpiperazine Derivative (Compound 3) | MCF-7 (Breast) | IC50 | 4.48 μM | mdpi.com |

| Piperazine-linked Quinolinequinones (QQ1) | ACHN (Renal) | IC50 | 1.5 ± 0.16 μM | nih.gov |

| Piperazine-linked Quinolinequinones | MCF-7, MDA-MB-231 (Breast) | Promising Cytotoxic Activity (TGI < 10 μM) | nih.gov | |

| 2,6-Diketopiperazines | MDA-MB-231 (Breast) | IC50 | Ranged from 4.6 μM to 4.944 mM | nih.gov |

Neuropharmacological Effects

The piperazine moiety is a key structural feature in many centrally acting agents, and its derivatives have shown a wide array of neuropharmacological activities. silae.itnih.gov Investigations suggest potential antidepressant-like, neuroprotective, neurite growth-promoting, and anxiolytic effects.

Antidepressant-like and Anxiolytic Activity: Arylpiperazine derivatives are frequently studied for their potential to treat depression and anxiety. nih.govmdpi.commdpi.com For instance, certain piperamide derivatives bearing a piperazine moiety have demonstrated antidepressant activity in preclinical models like the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov Similarly, other novel phenylpiperazine derivatives have shown both anxiolytic- and antidepressant-like effects in various animal models. nih.gov The mechanism for these effects is often linked to the serotonergic system. silae.it For example, m-chlorophenylpiperazine (m-CPP), a compound structurally similar to this compound, is known to be an agonist at 5-HT1A receptors, an action associated with anxiolytic effects. silae.itnih.gov Studies on new arylpiperazine derivatives have confirmed anxiolytic effects in the elevated plus-maze test, suggesting the involvement of 5-HT1A receptors and, indirectly, the GABAergic system. nih.gov

Neuroprotection and Neurite Growth: Research has also explored the neuroprotective potential of piperazine-containing compounds. Piperine, an alkaloid with a piperidine structure (related to piperazine), has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov While not a direct derivative, this highlights the potential for nitrogen-containing heterocyclic compounds to confer neuroprotection.

Anticonvulsant Activity: Semicarbazones substituted with a 3-chloro-2-methylphenyl group have been synthesized and evaluated for anticonvulsant properties. These compounds were tested in maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY)-induced seizure models, with some derivatives showing potent activity across all three screens with reduced neurotoxicity compared to standard drugs like phenytoin or carbamazepine. nih.gov

Antimicrobial and Antifungal Activities

The piperazine scaffold is a common feature in the development of new antimicrobial and antifungal agents. researchgate.net

Antibacterial and Antifungal Spectrum: Numerous studies have demonstrated that synthesized piperazine derivatives exhibit significant activity against a range of pathogens. acgpubs.orgresearchgate.net In one study, derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. acgpubs.orgresearchgate.net The same study also reported antifungal activity against species like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Other research has focused on synthesizing novel piperazines conjugated with other heterocyclic moieties like 1,3,4-thiadiazole, which have shown significant antibacterial action, particularly against Gram-negative strains. mdpi.com Similarly, the synthesis of azole-containing piperazine analogues has yielded compounds with considerable antibacterial and antifungal properties. researchgate.net

Below is a table summarizing the antimicrobial and antifungal screening of various piperazine derivatives.

| Derivative Class | Bacterial Strains Tested | Fungal Strains Tested | Observed Activity |

| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antimicrobial and antifungal properties observed. acgpubs.orgresearchgate.net |

| N,N′-Bis(1,3,4-thiadiazole) Piperazines | Gram-positive and Gram-negative bacteria | C. albicans | Significant activity against Gram-negative strains (esp. E. coli); moderate antifungal activity. mdpi.com |

| Methylpyrimidine sulfonyl piperazines | E. coli, S. aureus | Not specified | Potent activity demonstrated by some compounds. scielo.br |

| Benzodioxane ring containing oxadiazole derivatives | Various bacteria | Not specified | Antimicrobial activity reported. |

| N-Substituted-3-chloro-2-azetidinones | S. aureus, B. subtilis, P. aeruginosa, E. coli | Three unspecified species | Good to moderate antibacterial activity; no antifungal activity. mdpi.com |

Anti-inflammatory Activities

Derivatives of piperazine have been investigated for their potential to mitigate inflammation.

Mechanisms and Models: Studies have shown that certain piperazine derivatives can act as potent anti-inflammatory agents. scielo.br The anti-inflammatory activity of newly synthesized methyl salicylate derivatives incorporating a piperazine moiety was evaluated using in vivo models such as xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.gov The results indicated that most of these compounds exhibited favorable anti-inflammatory activity, with some showing efficacy comparable to or greater than standard drugs like aspirin and indomethacin. nih.gov Another study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema and pleurisy tests. This compound was found to reduce cell migration and the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov This suggests that the anti-inflammatory mechanism of piperazine derivatives may involve the downregulation of key inflammatory mediators. nih.govresearchgate.netmdpi.comscielo.org.mx

Other Preclinical Activities

The therapeutic potential of piperazine derivatives extends to other areas, including anthelmintic and antidiabetic applications.

Anthelmintic Activity: Piperazine and its salts have a long history of use as anthelmintic agents, primarily for treating roundworm and pinworm infections. nih.govdrugbank.comiiab.me The mechanism of action involves agonizing GABA receptors on worm muscle membranes, leading to hyperpolarization and flaccid paralysis of the parasite, which is then expelled from the host's intestine. drugbank.com Research continues to explore novel piperazine derivatives for this purpose. For example, benzimidazoles containing a piperazine skeleton have been evaluated for their in vitro activity against Trichinella spiralis muscle larvae, with some compounds showing significant, dose-dependent larvicidal effects. mdpi.com

Antidiabetic Activity: More recently, piperazine derivatives have emerged as candidates for the treatment of type 2 diabetes. nih.gov Studies have focused on their ability to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4). pensoft.netresearchgate.net Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin secretion and helps maintain normal blood sugar levels. pensoft.net A series of piperazine sulphonamide derivatives were designed and synthesized as DPP-4 inhibitors, with one promising compound demonstrating a significant antihyperglycemic effect in a streptozotocin (STZ)-induced diabetic rat model. pensoft.netresearchgate.net Other studies on 1-benzhydryl-piperazine derivatives also showed enhanced antidiabetic activity in similar models. researchgate.net Furthermore, some diketopiperazine alkaloids have shown significant α-glucosidase inhibitory activity, another important target in diabetes management. mdpi.com

Preclinical Pharmacodynamics in Animal Models

The in vivo effects of piperazine derivatives are typically characterized using a variety of established animal models to determine their pharmacological actions.

Neuropharmacological Models: To assess antidepressant-like activity, the most commonly used models are the Forced Swim Test (FST) and the Tail Suspension Test (TST) in rats and mice. nih.gov For anxiolytic-like effects, the Elevated Plus-Maze (EPM) and hole-board tests are frequently employed. nih.gov Anticonvulsant properties are often screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

Anti-inflammatory Models: The primary model for acute inflammation is the carrageenan-induced paw edema test in rats, where the reduction in swelling indicates anti-inflammatory efficacy. scielo.brnih.govnih.gov The xylol-induced ear edema model is also used. nih.gov To investigate the effects on inflammatory cell migration and cytokine production, the carrageenan-induced pleurisy model is utilized. nih.gov

Antidiabetic Models: The standard model for inducing type 2 diabetes in rodents is the administration of a low dose of streptozotocin (STZ). pensoft.netresearchgate.net The efficacy of potential antidiabetic compounds is then assessed by measuring their ability to reduce blood glucose levels in these animals. The oral glucose tolerance test (OGTT) is another key in vivo assay used to evaluate how well a compound helps to regulate blood glucose after a glucose challenge. pensoft.net

Anthelmintic Models: In vitro models are commonly used for initial screening, where the motility and viability of parasites, such as Trichinella spiralis muscle larvae or Pheretima posthuma, are observed after exposure to the test compounds. scielo.brmdpi.com

The pharmacodynamic effects of benzylpiperazine derivatives have also been studied in the context of their interaction with other substances. For example, some derivatives were found to attenuate the reduction of serotonin caused by MDMA in the rat brain through a mechanism potentially independent of serotonin uptake inhibition. nih.gov

Metabolism and Biotransformation Studies in Preclinical Models

Identification of Metabolic Pathways

The metabolism of 1-(3-Chloro-2-methylphenyl)piperazine, like many arylpiperazine compounds, proceeds through well-established Phase I and Phase II reactions. researchgate.netnih.govwikipedia.org These pathways primarily aim to increase the polarity and water solubility of the compound, thereby facilitating its excretion from the body. The principal metabolic routes identified in preclinical models include aromatic hydroxylation and N-dealkylation of the piperazine (B1678402) ring, followed by conjugation reactions. researchgate.netnih.govnih.gov

Aromatic hydroxylation is a primary Phase I metabolic pathway for many compounds containing phenyl groups. iunajaf.edu.iq This reaction involves the introduction of a hydroxyl (-OH) group onto the chloro-methylphenyl ring. iunajaf.edu.iqrsc.org For arylpiperazine derivatives, this oxidation is a crucial step, often mediated by cytochrome P450 enzymes. nih.govresearchgate.net The position of hydroxylation on the aromatic ring is influenced by the existing substituents—in this case, the chloro and methyl groups. rsc.org This hydroxylation significantly increases the polarity of the molecule, making it a substrate for subsequent Phase II conjugation reactions. youtube.com Studies on the closely related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have confirmed that hydroxylation of the aromatic ring is a major metabolic route. nih.govnih.gov

N-dealkylation is another significant metabolic pathway for piperazine-containing drugs. nih.govsemanticscholar.org This process can involve the cleavage and opening of the piperazine ring structure itself. researchgate.netresearchgate.net The metabolism of the parent drug, Cariprazine, extensively involves demethylation steps to produce its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). dovepress.comdrugbank.com While this compound is formed from a more complex cleavage of Cariprazine, its own piperazine moiety is susceptible to further degradation. This can lead to the formation of metabolites like N-(3-chlorophenyl)ethylenediamine, as has been observed with similar structures. nih.gov These reactions are also typically catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov

Following Phase I reactions such as hydroxylation, the resulting metabolites often undergo Phase II conjugation to further increase their water solubility for excretion. nih.govwikipedia.orguomus.edu.iq

Glucuronidation: This is one of the most common conjugation pathways, where glucuronic acid is attached to hydroxylated metabolites. For phenolic metabolites formed from aromatic hydroxylation, O-glucuronide conjugates are major end-products that are readily excreted in urine. iunajaf.edu.iquomus.edu.iq

Sulfation: Competing with glucuronidation, sulfation involves the addition of a sulfonate group to hydroxylated metabolites. This process, catalyzed by sulfotransferases, also leads to highly water-soluble and generally inactive products. uomus.edu.iq

Acetylation: Metabolites that result from the cleavage of the piperazine ring, such as aniline (B41778) derivatives, may undergo acetylation. For example, studies with the related compound mCPP showed that its 3-chloroaniline (B41212) metabolites were partially acetylated. nih.gov

Role of Specific Enzymatic Systems (e.g., Cytochrome P450 Iso-enzymes, COMT)

The biotransformation of this compound is dependent on specific enzyme systems, primarily the Cytochrome P450 (CYP) superfamily. youtube.com

Cytochrome P450 (CYP) Iso-enzymes: These enzymes are central to the Phase I metabolism of this compound. youtube.com The parent drug, Cariprazine, is extensively metabolized by CYP3A4 and, to a lesser degree, by CYP2D6. nih.govdrugbank.comnih.gov It is well-established that CYP3A4 is often involved in N-dealkylation reactions of arylpiperazine drugs, while CYP2D6 is primarily responsible for the subsequent aromatic hydroxylation of the resulting 1-aryl-piperazine metabolites. nih.govresearchgate.net For the closely related mCPP, CYP2D6 has been confirmed as the specific isoform responsible for its p-hydroxylation. nih.gov Given these precedents, it is highly probable that CYP3A4 and CYP2D6 are the key enzymes mediating the metabolism of this compound. nih.gov

Other Enzymes: While CYP enzymes are primary, other enzyme systems like monoamine oxidase (MAO) can also contribute to the metabolism of the piperazine ring. researchgate.net Phase II reactions are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. uomus.edu.iq

Metabolite Identification and Characterization

While specific studies exhaustively detailing all metabolites of this compound are not widely published, the expected metabolic products can be inferred from research on analogous compounds. Preclinical metabolism studies on the related designer drug 1-(3-chlorophenyl)piperazine (mCPP) in rats provide a strong model for the likely metabolites. nih.gov

Using techniques like gas chromatography-mass spectrometry (GC-MS), researchers have identified several key types of metabolites for mCPP, which are likely to be similar for its 2-methyl analogue. nih.gov

Table 1: Predicted Metabolites of this compound Based on Analog Studies

| Metabolite Type | Specific Predicted Metabolites | Metabolic Pathway |

|---|---|---|

| Phase I | ||

| Hydroxylated Metabolites | Hydroxy-1-(3-chloro-2-methylphenyl)piperazine isomers | Aromatic Hydroxylation |

| Piperazine Ring Cleavage | N-(3-chloro-2-methylphenyl)ethylenediamine | N-Dealkylation / Ring Opening |

| 3-chloro-2-methylaniline (B42847) | N-Dealkylation / Ring Opening | |

| Hydroxy-3-chloro-2-methylaniline isomers | Aromatic Hydroxylation | |

| Phase II | ||

| Conjugates | Glucuronide and/or sulfate (B86663) conjugates of hydroxylated metabolites | Glucuronidation, Sulfation |

| Acetylated Metabolites | N-acetyl-3-chloro-2-methylaniline | Acetylation |

This table is predictive, based on the metabolism of the closely related compound mCPP. nih.gov

Pharmacokinetic Considerations in Preclinical Development

Understanding the pharmacokinetic profile is crucial for preclinical drug development. allucent.commdpi.com The metabolism of this compound directly influences its pharmacokinetic properties, such as its half-life and clearance.

As a metabolite of Cariprazine, its formation and elimination kinetics are tied to the parent drug. Cariprazine and its main active metabolites have notably long half-lives, with the didesmethyl metabolite (DDCAR) lasting for 1-3 weeks. nih.govresearchgate.net The arylpiperazine metabolites formed via N-dealkylation are known to distribute extensively into tissues, including the brain. nih.govresearchgate.net

The rate of metabolism, governed by enzymes like CYP3A4 and CYP2D6, determines the clearance rate of the compound. nih.gov Individual variability in the activity of these enzymes, due to genetic polymorphisms, can lead to significant differences in metabolite exposure between subjects, a key consideration that is often first explored in preclinical models. nih.govresearchgate.net The ultimate goal of preclinical pharmacokinetic studies is to define the relationship between dose and exposure, which helps in designing safe and effective clinical trials. allucent.com

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are indispensable for separating 1-(3-Chloro-2-methylphenyl)piperazine from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification. The choice of technique often depends on the sample's nature and the specific analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components on a capillary column. Subsequently, it is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that serves as a chemical fingerprint.

Systematic toxicological analysis procedures often utilize full-scan GC-MS after sample preparation steps like liquid-liquid extraction and derivatization (e.g., acetylation) to enhance detectability. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including arylpiperazines. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

The separation of this compound by HPLC is typically achieved using reverse-phase chromatography. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with pH modifiers or buffers to ensure good peak shape and resolution. unodc.org For instance, a method for related piperazine (B1678402) derivatives used a phosphate (B84403) buffer, with the pH adjusted to optimize separation. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the aromatic ring of the compound absorbs UV light. nih.govjocpr.com

A typical HPLC method for piperazine derivatives might involve the following parameters:

| Parameter | Condition |

| Column | Octadecylsilane (C18) bonded silica |

| Mobile Phase | Acetonitrile / Phosphate Buffer |

| Detection | UV/DAD at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

This table represents typical starting conditions for method development based on analyses of similar compounds. nih.govgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is exceptionally suited for detecting and quantifying low levels of this compound in complex biological matrices.

In an LC-MS analysis, the compound is first separated on an HPLC column, similar to the method described above. The eluent from the column is then introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. nih.govamazonaws.com

For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]⁺ of the target compound) and a specific product ion that is formed upon its fragmentation. This highly selective approach provides excellent sensitivity and minimizes interference from other components in the sample. For the related compound mCPP, the protonated molecular ion ([M+H]⁺) and its major fragment ions are used for detection. nih.gov A similar strategy would be applied for this compound.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the aromatic ring, the piperazine ring, and the methyl group.

Aromatic Protons: The protons on the 3-chloro-2-methylphenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm). The specific splitting pattern would depend on the coupling between the adjacent protons.

Piperazine Protons: The protons on the piperazine ring typically show two distinct signals, corresponding to the methylene (B1212753) groups adjacent to the aromatic ring and those adjacent to the secondary amine. These would likely appear as multiplets in the δ 2.5-3.5 ppm range. researchgate.netmdpi.com

Methyl Protons: The methyl group attached to the aromatic ring would give rise to a singlet in the upfield region, likely around δ 2.2-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure.

Aromatic Carbons: The six carbons of the substituted phenyl ring would show distinct signals in the downfield region (typically δ 115-155 ppm). The carbons directly attached to the chlorine atom and the nitrogen atom would have their chemical shifts significantly influenced by these heteroatoms. docbrown.info

Piperazine Carbons: The carbons of the piperazine ring would typically resonate in the δ 45-55 ppm range.

Methyl Carbon: The methyl carbon would appear as a single peak in the upfield region of the spectrum (typically δ 15-25 ppm).

Analysis of related compounds like 1-(3-methylphenyl)piperazine (B1266048) and other substituted arylpiperazines confirms these expected chemical shift regions. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Based on the structure, the following key absorption bands would be expected:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (piperazine) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2800 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

This table provides expected ranges for the key functional groups present in the molecule based on general IR correlation charts and data for similar compounds. auburn.edu

The combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical framework for the definitive identification, quantification, and structural characterization of this compound, ensuring the integrity of data in research and preclinical studies.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of this compound and related substituted piperazines. Due to its sensitivity and specificity, it is widely employed in forensic and research settings. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides robust analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenylpiperazine derivatives typically involves electron ionization (EI). The resulting mass spectra exhibit characteristic fragmentation patterns that are crucial for identification. The fragmentation of this compound is predicted to occur primarily through cleavage of the piperazine ring and bonds adjacent to the nitrogen atoms. The molecular ion (M+) peak would be observed at m/z 210 (for ³⁵Cl) and 212 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Key fragmentation pathways for phenylpiperazine analogues involve the cleavage of the C-N bond connecting the phenyl ring to the piperazine moiety and the fragmentation of the piperazine ring itself. researchgate.net For this compound, major fragments would arise from the stabilized 3-chloro-2-methylphenyl group and various segments of the piperazine ring.

Interactive Table: Predicted EI-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description |

| 210/212 | [C₁₁H₁₅ClN₂]⁺ | Molecular Ion (M⁺) peak, showing the characteristic isotopic pattern for chlorine. |

| 167/169 | [C₁₁H₁₂ClN]⁺ | Loss of a C₃H₇N fragment from the piperazine ring. |

| 139/141 | [C₇H₆Cl]⁺ | Represents the 3-chloro-2-methylphenyl cation, a key identifier. |

| 56 | [C₃H₆N]⁺ | A common fragment from the cleavage of the piperazine ring. |

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for detecting and quantifying this compound in complex mixtures, such as biological fluids. mdpi.com This technique typically uses electrospray ionization (ESI) in positive mode, which generates the protonated molecular ion [M+H]⁺ at m/z 211/213.

In LC-MS/MS, the analysis is often performed in Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net In this mode, the precursor ion ([M+H]⁺) is selected and fragmented, and specific product ions are monitored. This two-stage filtering significantly reduces background noise and enhances sensitivity, making it ideal for trace-level quantification. researchgate.net

Interactive Table: Hypothetical LC-MS/MS MRM Transitions for this compound

| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Description |

| 211/213 | 139/141 | Transition corresponding to the loss of the piperazine moiety. This is often the most abundant and is used as the "quantifier". |

| 211/213 | 176 | Transition from the loss of a chlorine atom. This can be used as a "qualifier" ion to confirm identity. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This capability is invaluable for confirming the identity of novel compounds like this compound and distinguishing them from other substances with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique used for the quantitative analysis of substances that absorb light in the UV-Vis spectrum. The utility of this method for this compound relies on the presence of a chromophore within its structure.

The piperazine ring itself is a saturated heterocycle and does not possess a chromophore that absorbs significantly in the typical UV range (200-400 nm). researchgate.net Therefore, the UV absorption properties of this compound are almost entirely dictated by the substituted phenyl ring attached to the piperazine nitrogen. researchgate.net The benzene (B151609) ring is a known chromophore, typically exhibiting absorption maxima (λmax) around 255 nm. researchgate.net

Substituents on the benzene ring can cause shifts in the absorption wavelength (bathochromic or hypsochromic shifts) and changes in molar absorptivity. For this compound, the presence of the chloro and methyl groups on the phenyl ring will influence its UV spectrum. The chloro group, being an auxochrome, is expected to cause a slight bathochromic (red) shift in the λmax compared to unsubstituted phenylpiperazine. researchgate.net

Interactive Table: Chromophoric Properties of this compound and Related Structures

| Compound/Moiety | Key Chromophore | Expected λmax Region (nm) | Notes |

| Piperazine | None | < 200 | Lacks π-electrons for UV absorption. nist.gov |

| Benzene | Phenyl Ring | ~255 | The fundamental chromophore. researchgate.net |

| 1-Phenylpiperazine | Phenyl Ring | ~240 and ~280 | The piperazine group acts as a substituent. nist.gov |

| This compound | 3-Chloro-2-methylphenyl group | Expected around 250-290 | The chloro and methyl groups will modify the absorption profile of the phenyl ring. |

Development and Validation of Analytical Methods for Biological Matrices

The quantitative determination of this compound in biological matrices such as blood, plasma, or urine requires the development and validation of robust and reliable analytical methods. These methods are essential for preclinical research and toxicological studies. The process involves optimizing sample preparation, chromatographic separation, and detection, followed by a rigorous validation process to ensure the data is accurate and reproducible.

Sample Preparation: The primary challenge in analyzing biological samples is the removal of endogenous interferences like proteins, lipids, and salts, which can suppress the analytical signal or damage instrumentation. Common extraction techniques for piperazine derivatives include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like methanol or acetonitrile is added to the plasma or blood sample to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase is often adjusted to ensure the piperazine derivative is in its non-ionized, more organic-soluble form. nih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. scispace.com

Method Validation: Once a method is developed, it must be validated according to established guidelines (e.g., ICH). Validation ensures the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govjocpr.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. nih.govjocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses. nih.govqascf.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.comqascf.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.comqascf.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites or matrix components. nih.gov

Interactive Table: Typical Validation Parameters for HPLC/LC-MS Analysis of Piperazine Analogues in Biological Matrices

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | r² > 0.99 | Calibration curves were linear over the concentration range of 0.25-8.0 µg/ml with correlation coefficients >0.99. nih.gov |

| Accuracy (% Recovery) | 85-115% (varies by concentration) | The accuracy of the method was >90%. nih.gov The percentage recovery of piperazine in samples varied from 104.87-108.06%. jocpr.com |

| Precision (%RSD) | < 15% | Inter-day RSDs were 9.54%, 8.42%, and 8.25% at three different concentrations. nih.gov |

| Limit of Quantitation (LOQ) | Must be adequate for intended study | The LOQ was 0.25 µg/ml in rat plasma. nih.gov In another study, the LOQ was found to be 1.80–3.50 µg/kg in tissue. qascf.com |

Presumptive Screening Methods (e.g., Color Spot Tests) in Research Contexts

In research and forensic contexts, presumptive screening tests provide a rapid, simple, and inexpensive means of preliminary identification. rsc.orgscispace.com These tests, often in the form of color spot tests, can indicate the possible presence of a particular class of compounds, such as piperazines, before more definitive and time-consuming confirmatory analysis (e.g., GC-MS) is performed. researchgate.net

A validated color spot test has been developed specifically for the detection of piperazine analogues. rsc.orgresearchgate.net This test utilizes the spectrophotometric reagent sodium 1,2-naphthoquinone-4-sulphonate (NQS). rsc.org The reaction is based on the NQS reagent interacting with the secondary amine of the piperazine ring. This reaction is characteristic of the piperazine class of compounds. rsc.org

When a small amount of a sample containing a piperazine analogue is treated with the NQS reagent, a distinct and rapid color change occurs.

Key Features of the NQS Color Test for Piperazines:

Reaction: The NQS reagent reacts almost instantly with the piperazine moiety at room temperature. rsc.orgresearchgate.net

Positive Result: A positive test is indicated by the formation of an intense, bright orange-red colored complex. rsc.orgscispace.com

Selectivity: Validation studies have shown that this characteristic color change is unique to the piperazine class at room temperature and is not affected by common cutting agents like glucose and caffeine (B1668208) or other drug classes such as MDMA. rsc.orgscispace.comresearchgate.net

Sensitivity: The operational limit of detection for this method has been reported to be 40 µg. rsc.org

While this test would not differentiate this compound from other piperazine analogues, it would provide strong presumptive evidence of its presence as a member of the piperazine class, guiding subsequent confirmatory analytical procedures.

Interactive Table: Summary of NQS Presumptive Color Spot Test for Piperazines

| Parameter | Description | Reference |

| Reagent | Sodium 1,2-naphthoquinone-4-sulphonate (NQS) | rsc.orgresearchgate.net |

| Target Functional Group | Secondary amine of the piperazine ring | rsc.org |

| Positive Result | Intense, bright orange-red color | rsc.orgscispace.com |

| Reaction Time | Almost instantaneous at room temperature | rsc.org |

| Limit of Detection | 40 µg | rsc.org |

| Selectivity | Selective for the piperazine class; not affected by common adulterants. | scispace.comresearchgate.net |

| Application | Rapid, preliminary field or laboratory screening | rsc.orgscispace.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.